6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid is a chemical compound with the molecular formula C11H9F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biochemical pathways, often related to their target enzymes or receptors .
Pharmacokinetics
The compound’s molecular weight (2582) suggests that it may have good bioavailability .
Result of Action
Imidazo[1,2-a]pyridine derivatives are often associated with a variety of biological effects, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown antiproliferative activity against breast cancer cell lines
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against MDR-TB and XDR-TB at varying dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with a trifluoromethyl ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The propanoic acid group is then introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar in structure but with a chlorine atom instead of a propanoic acid group.
6-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the propanoic acid group, making it less versatile in certain applications.
Uniqueness
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid is unique due to the presence of both the trifluoromethyl group and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)7-1-3-9-15-5-8(16(9)6-7)2-4-10(17)18/h1,3,5-6H,2,4H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCPSCLZPRVXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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